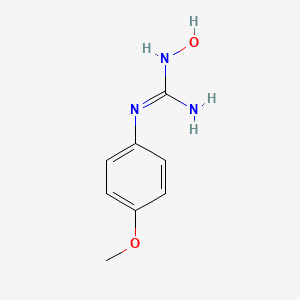

N-Hydroxy-N''-(4-methoxyphenyl)guanidine

Description

Significance of Guanidine (B92328) Scaffolds in Chemical Biology and Medicinal Chemistry

The guanidine group, characterized by the formula HNC(NH₂)₂, is a highly significant structural motif in the realms of chemical biology and medicinal chemistry. wikipedia.org This nitrogen-rich, strongly basic functional group is a cornerstone in a vast number of natural products and synthetic compounds, exhibiting a wide array of biological activities. researchgate.netresearchgate.net At physiological pH, the guanidine group is protonated, forming the stable guanidinium (B1211019) cation, which can engage in crucial molecular interactions such as hydrogen bonding and electrostatic interactions. researchgate.netresearchgate.net

In nature, the guanidine moiety is famously present in the side chain of the amino acid arginine, which is fundamental for many biological processes, including enzyme-substrate binding and protein structure. researchgate.netnih.gov The ability of the guanidinium ion to interact with anionic substrates like carboxylates and phosphates makes it a key recognition element in many enzymatic transformations. researchgate.net This functionality has been leveraged by medicinal chemists to design molecules that can target specific biological receptors and enzymes. The guanidine scaffold is considered a "privileged scaffold" in drug design, appearing in drugs for various diseases, including cancer and infectious diseases. nih.govresearchgate.net

The therapeutic diversity of guanidine derivatives is extensive, with documented antifungal, antitumor, antibacterial, antiviral, and antiprotozoal properties. researchgate.net For instance, natural guanidines from marine invertebrates have shown prominent pharmacological activities, leading to the development of pharmaceuticals like the antiviral Acyclovir and the analgesic Ziconotide. nih.gov The versatility and potent bioactivity of the guanidine group ensure its continued importance as a focal point for investigation in the development of new therapeutic agents. nih.govineosopen.org

Table 1: Examples of Biological Activities of Guanidine-Containing Compounds

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Natural Marine Guanidines | Antimicrobial, Antiproliferative, Analgesic | nih.gov |

| Synthetic Guanidine Derivatives | Antitumor, Antibacterial, Antiviral | nih.gov |

| Arginine Mimetics | Enzyme Inhibition, Receptor Binding | nih.govnih.gov |

Contextualizing N-Hydroxy-N''-(4-methoxyphenyl)guanidine within Guanidine Derivatives Research

This compound belongs to the N-hydroxyguanidine class of derivatives. These compounds are structurally distinct in that a hydroxyl group is attached to one of the guanidinyl nitrogens. nih.gov This modification imparts unique chemical and biological properties compared to the parent guanidine structure. N-hydroxyguanidines have garnered significant research interest, particularly for their roles as antineoplastic and antiviral agents. nih.govnih.gov The introduction of the hydroxyl group creates a molecule that shares features with both guanidine and hydroxyurea (B1673989), a compound known for its therapeutic uses. nih.gov

Research has shown that N-hydroxyguanidines can act as potent ligands for hemeproteins and iron(III)-porphyrins. acs.org They are capable of binding to the iron center of these proteins, suggesting a mechanism for their biological activity. acs.org Furthermore, N-hydroxyguanidines are recognized as a class of non-amino acid substrates for nitric oxide synthase (NOS) isoforms, enzymes that produce the critical signaling molecule nitric oxide (NO) from L-arginine. acs.org This positions N-hydroxyguanidine derivatives as important tools for studying NO biosynthesis and as potential NO-donating drugs. acs.org

Table 2: Research Highlights of N-Hydroxyguanidine Derivatives

| Derivative Class | Key Research Finding | Implication | Reference |

|---|---|---|---|

| General N-Hydroxyguanidines | Act as antineoplastic and antiviral agents. | Potential for cancer and viral infection therapies. | nih.govnih.gov |

| N-Aryl N'-hydroxyguanidines | Serve as potent ligands for heme-containing proteins like microperoxidase-8. | Indicates a mechanism of action involving iron coordination. | acs.org |

Scope and Research Focus of the Outline

This article is strictly focused on presenting the scientific and academic context of this compound. The scope is confined to its chemical identity, the established significance of its core guanidine and N-hydroxyguanidine structures in medicinal chemistry, and its position within the broader landscape of guanidine derivative research. The content is based on existing research literature and does not extend to practical application details such as dosage, administration, or safety profiles. The objective is to provide a professional, research-oriented overview based on the specified structural and conceptual framework.

Structure

3D Structure

Properties

CAS No. |

219924-60-4 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

1-hydroxy-2-(4-methoxyphenyl)guanidine |

InChI |

InChI=1S/C8H11N3O2/c1-13-7-4-2-6(3-5-7)10-8(9)11-12/h2-5,12H,1H3,(H3,9,10,11) |

InChI Key |

GJAUXEKYAUWERH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=C(N)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-Hydroxy-N''-(4-methoxyphenyl)guanidine

The creation of this compound can be achieved through several synthetic pathways. These routes generally involve the introduction of a guanidine (B92328) or N-hydroxyguanidine group to a 4-methoxyphenyl (B3050149) precursor.

Guanylation, the process of adding a guanidinyl group to a molecule, is a fundamental approach for synthesizing guanidines. organic-chemistry.org For the target compound, this would typically involve the reaction of p-anisidine (B42471) (4-methoxyaniline) with a guanylating agent. A general and efficient method for the guanylation of various amines, including those that are only soluble in aqueous solutions, utilizes cyanamide (B42294) in the presence of a scandium(III) triflate catalyst. organic-chemistry.org This approach is practical for substrates that may be relevant in pharmaceutical contexts. organic-chemistry.org

Another common strategy is the use of pre-activated guanylation reagents. Reagents such as 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) can be used to prepare guanidines via nitroguanidine (B56551) intermediates. organic-chemistry.org Alternatively, other reagents like di(benzotriazol-1-yl)methanimine and related benzotriazole-based compounds are effective for preparing N-hydroxyguanidines from hydroxylamines in good yields. acs.org A one-pot procedure has been described for converting primary amines into protected NG-hydroxyguanidines using readily available materials, which is a concise and general method. organic-chemistry.org

| Guanylation Reagent Example | Starting Material | Key Features |

| Cyanamide / Sc(OTf)₃ | Amine (e.g., p-anisidine) | Works in water, mild conditions. organic-chemistry.org |

| 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) | Amine | Forms a nitroguanidine intermediate. organic-chemistry.org |

| Di(benzotriazol-1-yl)methanimine | Hydroxylamine (B1172632) | Synthesizes N-hydroxyguanidines directly. acs.org |

| Protected N-hydroxyguanidinylating agents | Amine | One-pot conversion to protected N-hydroxyguanidines. organic-chemistry.org |

Multi-step synthesis provides a planned pathway to construct complex molecules from simpler, commercially available precursors. youtube.comyoutube.comyoutube.com A logical retrosynthetic analysis for this compound suggests a few plausible multi-step routes. youtube.comyoutube.com

One common pathway begins with p-nitroanisole. The synthesis can be broken down into the following key transformations:

Reduction of the Nitro Group : The synthesis of the precursor p-anisidine is often achieved through the catalytic hydrogenation of p-nitroanisole. chemicalbook.com A Raney-RuNiC catalyst has been shown to be highly active and stable for this liquid-phase hydrogenation, providing the desired aniline (B41778) derivative in high yield. chemicalbook.com

Introduction of the N-Hydroxyguanidine Moiety : Following the formation of p-anisidine, the N-hydroxyguanidine group can be installed. This can be accomplished in two ways:

Direct N-Hydroxyguanidinylation : Reacting p-anisidine with a suitable N-hydroxyguanidinylating agent.

Stepwise Formation : First, performing a guanylation reaction on p-anisidine to form N-(4-methoxyphenyl)guanidine, followed by a selective oxidation or hydroxylation step at one of the guanidinyl nitrogens. The oxidation of N-arylguanidines to N-aryl-N'-hydroxyguanidines can be complex, and studies on related compounds show that microsomal oxidation can lead to cleavage of the C=N(OH) bond. nih.gov Therefore, direct construction using protected N-hydroxyguanidine precursors is often preferred. organic-chemistry.orgbath.ac.uk

An alternative route could involve the synthesis of N-hydroxy-p-anisidine first, followed by reaction with a cyanating or guanylating agent.

Stereoselectivity in the synthesis of this compound primarily concerns the geometric isomerism around the carbon-nitrogen double bond (C=N) of the guanidine moiety. This results in the potential for E and Z isomers due to restricted rotation. youtube.comyoutube.comyoutube.com The relative orientation of the hydroxyl group and the 4-methoxyphenyl group defines the stereochemistry.

The assignment of E or Z configuration is based on the Cahn-Ingold-Prelog priority rules applied to the substituents on the C=N double bond. youtube.com While specific stereoselective methods for the synthesis of this compound are not widely documented, general principles of stereocontrol can be applied. The choice of reagents and reaction conditions can influence the ratio of E/Z isomers formed. For instance, the stereoselective synthesis of other nitrogen-containing heterocycles, such as N-hydroxypyrrolines, has been achieved using gold catalysis, indicating that metal-catalyzed approaches can control stereochemical outcomes in related systems. nih.gov Separation of the resulting diastereomers can often be achieved using standard chromatographic techniques. orgsyn.org

Derivatization and Analogue Synthesis of this compound

The synthesis of derivatives and analogues of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships and optimize biological activity. nih.govnih.gov Modifications can be targeted at either the N-hydroxyguanidine functionality or the 4-methoxyphenyl group.

The N-hydroxyguanidine group offers multiple sites for chemical modification. Functionalization can alter the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule. nih.gov

Common derivatization strategies include:

N-Alkylation and N-Acylation : The nitrogen atoms of the guanidine core can be alkylated or acylated. Protecting group strategies are often necessary to achieve regioselectivity. For example, using Boc (tert-butoxycarbonyl) protecting groups allows for controlled functionalization before deprotection. nih.gov

Cyclization Reactions : The N-hydroxyguanidine moiety can be used as a building block for constructing heterocyclic systems. For instance, reaction of 2-benzyloxyguanidine with reagents like chloroacetyl chloride or maleic anhydride (B1165640) leads to the formation of N-benzyloxy-imidazolines, which can be deprotected to the corresponding N-hydroxy heterocycles. bath.ac.uk These reactions demonstrate the versatility of the N-hydroxyguanidine unit in creating more complex, rigid analogues.

The 4-methoxyphenyl group is a common feature in many biologically active molecules and offers several avenues for modification to modulate properties like lipophilicity, metabolic stability, and receptor interactions. nih.govnih.gov

Key modifications include:

O-Demethylation : The methoxy (B1213986) group can be cleaved to yield the corresponding para-hydroxyphenyl derivative. This transformation significantly increases polarity and introduces a hydrogen bond donor.

Alkoxy Group Variation : The methyl group can be replaced with other alkyl or functionalized alkyl chains to fine-tune lipophilicity and steric interactions.

Ring Substitution : The aromatic ring can be substituted with various functional groups. Introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups at different positions on the phenyl ring can alter the electronic nature of the entire molecule. researchgate.net For example, studies on related N-aryl-N'-hydroxyguanidines have shown that introducing small, electron-donating para substituents like -H, -F, -Cl, -CH₃, -OH, and -NH₂ can be favorable for certain biological activities. acs.org The p-methoxyphenyl (MP) group itself is sometimes used as a stable protecting group in synthesis that can be removed under specific oxidative conditions, highlighting its chemical reactivity. nih.gov

| Modification Site | Type of Modification | Potential Effect |

| Guanidine Moiety | N-Alkylation/Acylation | Alters steric and electronic properties. nih.gov |

| Guanidine Moiety | Cyclization | Creates rigid, heterocyclic analogues. bath.ac.uk |

| 4-Methoxyphenyl Group | O-Demethylation | Increases polarity, adds H-bond donor. |

| 4-Methoxyphenyl Group | Alkoxy Variation | Modulates lipophilicity. nih.gov |

| 4-Methoxyphenyl Group | Ring Substitution | Alters electronic properties and potential interactions. acs.org |

Exploration of N-Hydroxy Variations

A patented method describes the use of amidoxime (B1450833) carboxylic acid esters and N-hydroxyguanidine carboxylic acid esters as prodrugs, indicating synthetic pathways to N-hydroxyguanidine derivatives. drugbank.com Another general strategy for creating related structures, such as N-hydroxyindoles, involves a base-mediated cyclization of nitro-aromatic precursors. nih.gov While not directly applicable to the acyclic this compound, this highlights the use of nitro-aromatic compounds as potential starting materials in related syntheses.

The synthesis of analogous compounds, such as N-(4-methoxyphenyl)pentanamide, has been achieved through the reaction of 4-anisidine with pentanoic acid. nih.gov This suggests that 4-anisidine is a viable precursor for introducing the 4-methoxyphenyl group onto a reactive functional group. Therefore, a plausible synthetic route to this compound could involve the reaction of 4-anisidine with a suitable N-hydroxycyanamide equivalent or a related synthon.

Further exploration into the synthesis of N-hydroxy sulfonamides has shown that these compounds can be generated and subsequently used in further reactions, indicating a level of stability and utility for the N-hydroxy functionality in substituted nitrogenous compounds. rsc.org

Chemical Reactivity and Transformations of this compound

The chemical reactivity of this compound is largely dictated by the N-hydroxyguanidine functional group. This group possesses both nucleophilic and redox-active sites, leading to a range of potential chemical transformations. The presence of the electron-donating 4-methoxyphenyl group is expected to influence the reactivity of the guanidine moiety.

Oxidation Reactions

The oxidation of N-hydroxyguanidine compounds has been a subject of study, primarily due to their role as nitric oxide (NO) donors. nih.govcapes.gov.br The oxidation of the N-hydroxyguanidine functional group can lead to the formation of various nitrogen oxides, depending on the oxidizing agent used. nih.gov

Studies on the chemical oxidation of N-hydroxyalkylguanidines have shown that different oxidizing agents yield different products. While all tested oxidizing agents could oxidize the N-hydroxyguanidine function, only specific ones generated significant amounts of nitric oxide. nih.gov The electrochemical oxidation of a series of N-substituted-N'-hydroxyguanidines has also been investigated, revealing two distinct oxidation potentials for each compound. capes.gov.br This suggests a stepwise oxidation process.

The oxidation of N-hydroxyguanidine itself can also be initiated by nitric oxide, leading to the formation of nitrous oxide (N2O) and potentially other vasoactive species. nih.gov It is proposed that this reaction may proceed through the initial generation of nitroxyl (B88944) (HNO). nih.gov

| Oxidizing Agent | Primary Product(s) | Reference |

|---|---|---|

| Lead tetra-acetate (Pb(OAc)4) | Nitric oxide (NO) | nih.gov |

| Potassium ferricyanide (B76249)/Hydrogen peroxide (K3Fe(CN)6/H2O2) | Nitric oxide (NO) | nih.gov |

| Lead oxide (PbO2) | Nitrous oxide (N2O), likely via Nitroxyl (HNO) | nih.gov |

| Silver carbonate (Ag2CO3) | Nitrous oxide (N2O), likely via Nitroxyl (HNO) | nih.gov |

| Potassium ferricyanide (K3Fe(CN)6) | Nitrous oxide (N2O), likely via Nitroxyl (HNO) | nih.gov |

| Nitric oxide (NO) | Nitrous oxide (N2O), likely via Nitroxyl (HNO) | nih.gov |

| Horseradish peroxidase/H2O2 | Nitric oxide (NO) | capes.gov.br |

Reduction Reactions

Specific information on the reduction of this compound is scarce in the literature. However, the reduction of related functional groups provides insight into potential transformations. The N-hydroxy group is, in principle, susceptible to reduction.

The reduction of similar N-O bonds, such as those in oximes, is a well-established transformation. mdpi.com These reactions can be achieved using various reducing agents, including catalytic hydrogenation, to yield the corresponding amines. For instance, the catalytic reduction of oxime ethers can selectively reduce the C=N bond without cleaving the N-O bond, producing N,O-disubstituted hydroxylamines. mdpi.com Conversely, stronger reducing conditions can lead to the cleavage of the N-O bond.

The reduction of nitroaromatic compounds to aryl hydroxylamines is another analogous reaction, often employing reagents like zinc metal in aqueous ammonium (B1175870) chloride or catalytic hydrogenation under controlled conditions. wikipedia.org Given these precedents, it is plausible that the N-hydroxy group of this compound could be reduced to the corresponding guanidine, N''-(4-methoxyphenyl)guanidine, under appropriate reducing conditions. The choice of reducing agent would be critical to control the extent of reduction and avoid cleavage of other bonds within the molecule.

Substitution Reactions

The hydroxyl group of this compound presents a site for substitution reactions. Similar to alcohols, the hydroxyl group itself is a poor leaving group. libretexts.org Therefore, activation is typically required to facilitate nucleophilic substitution.

One common strategy for activating hydroxyl groups is protonation in the presence of a strong acid, which converts the hydroxyl into a better leaving group (H2O). libretexts.org However, this approach may be complicated by the basic nature of the guanidine moiety, which would also be protonated.

An alternative approach is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. This strategy is commonly employed in the substitution reactions of alcohols. libretexts.org

In the context of related N-hydroxy compounds, such as N-hydroxyindoles, the hydroxyl group can be alkylated under basic conditions using an electrophile like methyl iodide. nih.gov This suggests that the hydroxyl group of this compound could potentially undergo similar substitution reactions to form N-alkoxy derivatives. The reactivity would likely be influenced by the acidity of the N-OH proton and the reaction conditions employed.

Advanced Characterization Techniques in Structural Elucidation

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for elucidating the molecular structure by probing the interaction of molecules with electromagnetic radiation.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique would identify all unique proton environments in N-Hydroxy-N'-(4-methoxyphenyl)guanidine. Key expected signals would include those for the aromatic protons on the methoxyphenyl ring, the methoxy (B1213986) group protons (-OCH₃), and the exchangeable protons on the guanidine (B92328) and hydroxylamine (B1172632) moieties (N-H and O-H). The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the molecule. For instance, the protons on the aromatic ring would likely appear as doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring.

¹³C NMR (Carbon NMR): This method would detect all unique carbon atoms in the molecule, including the distinct carbons of the phenyl ring, the methoxy carbon, and the central carbon of the guanidine group. The chemical shift of the guanidinyl carbon would be particularly informative.

2D NMR Techniques: Advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish correlations between protons and carbons, confirming the complete bonding network and unambiguously assigning all signals.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-Hydroxy-N'-(4-methoxyphenyl)guanidine, the IR spectrum would be expected to show characteristic absorption bands:

N-H and O-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ would indicate the presence of N-H and O-H groups.

C=N Stretching: A strong absorption band around 1650 cm⁻¹ would be characteristic of the guanidine C=N double bond.

C-O Stretching: A distinct peak corresponding to the aryl ether C-O bond of the methoxy group would be expected around 1250 cm⁻¹.

Aromatic C-H and C=C Stretching: Signals in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, would confirm the presence of the aromatic ring.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which confirms the molecular weight and can offer clues about the structure.

Molecular Ion Peak: The primary application would be the detection of the molecular ion peak ([M]⁺ or [M+H]⁺), which would confirm the molecular formula and weight of N-Hydroxy-N'-(4-methoxyphenyl)guanidine.

Fragmentation Pattern: The way the molecule breaks apart upon ionization (fragmentation) would provide further structural evidence. Expected fragments would likely correspond to the loss of the methoxy group, the hydroxyguanidine moiety, or cleavage of the phenyl ring.

X-ray Crystallography for Solid-State Structure Determination

Should N-Hydroxy-N'-(4-methoxyphenyl)guanidine be synthesized as a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding, which are crucial in understanding the solid-state packing and properties of the compound. The tautomeric form of the guanidine group present in the solid state would also be unambiguously identified. Studies on similar N,N'-substituted guanidines have shown that both electronic properties of substituents and intermolecular hydrogen bonding can influence the tautomeric structure observed in the crystal lattice. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental in understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometry, electronic distribution, and spectroscopic properties with high accuracy.

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of organic molecules. dergipark.org.tr For compounds similar to N-Hydroxy-N'-(4-methoxyphenyl)guanidine, DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly used to optimize the molecular geometry in the ground state. dergipark.org.tr Such calculations can predict bond lengths, bond angles, and dihedral angles, which are expected to be in good agreement with experimental data if available. researchgate.net

DFT is also employed to calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm the molecular structure. mdpi.com Furthermore, Natural Bond Orbital (NBO) analysis, often performed within the DFT framework, provides insights into intramolecular charge transfer and hyperconjugative interactions, which are crucial for understanding the molecule's stability. dergipark.org.trresearchgate.net The stabilization energies derived from NBO analysis quantify the interactions between electron donors and acceptors within the molecule. researchgate.net

A hypothetical summary of DFT-calculated parameters for N-Hydroxy-N'-(4-methoxyphenyl)guanidine is presented in Table 1.

| Parameter | Calculated Value | Significance |

| Total Energy | Value a.u. | Overall stability of the molecule |

| Dipole Moment | Value Debye | Polarity and intermolecular interactions |

| Heat Capacity | Value Cal/mol-K | Thermodynamic property |

| Entropy | Value Cal/mol-K | Thermodynamic property |

| This table is illustrative and based on typical outputs for similar molecules. researchgate.net |

While DFT is widely used, other quantum chemical methods also find application. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results, though at a greater computational cost. For complex molecules, these methods are often used as a benchmark for other computational techniques.

Semiempirical methods, such as MINDO/3, offer a faster alternative for studying reaction mechanisms, like thermolysis, by optimizing transition state geometries and tracing reaction pathways. pku.edu.cn These methods are particularly useful for large systems or for preliminary investigations before employing more rigorous techniques.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. pku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. pku.edu.cn

The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's chemical stability and reactivity. dergipark.org.trmalayajournal.org A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer, which can be linked to nonlinear optical (NLO) properties. dergipark.org.tr For related compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. dergipark.org.tr

Based on FMO analysis, several global reactivity descriptors can be calculated, as shown in Table 2.

| Parameter | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |

| Electrophilicity Index (ω) | μ2 / (2η) | Global electrophilic nature |

| These parameters are derived from HOMO and LUMO energies. nih.gov |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive potential (electron-poor, prone to nucleophilic attack). nih.gov

For a molecule like N-Hydroxy-N'-(4-methoxyphenyl)guanidine, the oxygen and nitrogen atoms are expected to be the most electron-rich sites, appearing as red or yellow on the MEP map. dergipark.org.tr Conversely, the hydrogen atoms, particularly those attached to heteroatoms, would exhibit a positive potential. dergipark.org.tr These maps provide crucial information for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond the quantum chemical description of the isolated molecule, molecular modeling and dynamics simulations offer insights into its behavior in a biological environment.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov

In the context of N-Hydroxy-N'-(4-methoxyphenyl)guanidine, docking studies would involve placing the molecule into the active site of a target protein. The simulation would then calculate the binding affinity, typically expressed as a docking score, and visualize the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, the guanidine (B92328) group is known to form strong hydrogen bonds, and the methoxyphenyl moiety can engage in hydrophobic and aromatic interactions. nih.gov The results of such studies can guide the design of more potent and selective inhibitors. An illustrative table of docking results is provided in Table 3.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Hypothetical Target 1 | Value | Amino Acid 1, Amino Acid 2 | Hydrogen Bond |

| Hypothetical Target 2 | Value | Amino Acid 3, Amino Acid 4 | Hydrophobic Interaction |

| This table represents a typical output from a molecular docking study. |

Based on a comprehensive search of available scientific literature, there is currently no specific research data on the computational and theoretical investigations of the chemical compound N-Hydroxy-N''-(4-methoxyphenyl)guanidine .

Extensive searches for studies related to "Molecular Dynamics Simulations in Mechanistic Elucidation" and "Computational Prediction of Spectroscopic Parameters" for this particular compound did not yield any relevant results. While computational studies, including Density Functional Theory (DFT) for spectroscopic prediction and molecular dynamics simulations, have been conducted on structurally related compounds containing a 4-methoxyphenyl (B3050149) group or a guanidine core, the specific combination and arrangement in this compound has not been the subject of published computational analysis according to the available data.

Therefore, the requested article with the specified outline and content cannot be generated at this time due to the absence of direct research findings for this compound.

Molecular Mechanisms of Action and Biological Target Interactions in Vitro/in Silico Focus

Enzyme Inhibition Studies of N-Hydroxy-N''-(4-methoxyphenyl)guanidine

The potential for this compound to act as an enzyme inhibitor is a key area of investigation. The N-hydroxyguanidine functional group is a known pharmacophore that can interact with various enzyme active sites. nih.govnih.gov

Identification of Specific Enzyme Targets (e.g., SpsB, DNA gyrase, α-amylase)

While no specific studies have identified SpsB, DNA gyrase, or α-amylase as direct targets of this compound, the structural components of the molecule suggest plausible interactions.

SpsB (Spore Photoproduct Lyase B): There is currently no available literature to suggest that this compound or structurally similar compounds inhibit the SpsB enzyme.

DNA Gyrase: DNA gyrase is a well-established target for antibacterial agents. rsc.orgsemanticscholar.org Guanidine (B92328) derivatives have been explored as potential DNA gyrase inhibitors. semanticscholar.orgmdpi.com The planar aromatic ring and the guanidinium (B1211019) group in this compound could potentially interact with the enzyme's active site, a characteristic seen in other DNA gyrase inhibitors. However, without direct experimental evidence, this remains a hypothesis.

α-Amylase: This enzyme is a target for the management of type 2 diabetes. nih.govnih.gov While various natural and synthetic compounds are known to inhibit α-amylase, there is no specific data linking this compound to this activity. nih.govnih.govresearchgate.net The inhibitory potential would depend on its ability to bind to the active site of the enzyme, a feature that would require experimental validation.

Binding Site Analysis and Interaction Modes

In the absence of direct studies on this compound, a hypothetical binding mode can be proposed based on the interactions of similar molecules with their targets. For instance, the guanidinium group is known to form strong hydrogen bonds and salt bridges with carboxylate residues in enzyme active sites. nih.gov

Should this compound interact with an enzyme like DNA gyrase, the binding could be envisioned as follows:

The protonated guanidinium group could form ionic interactions with negatively charged amino acid residues such as aspartate or glutamate (B1630785) within the binding pocket.

The 4-methoxyphenyl (B3050149) group could engage in hydrophobic or π-stacking interactions with aromatic amino acid residues.

The N-hydroxy group could act as a hydrogen bond donor or acceptor, further stabilizing the enzyme-inhibitor complex.

An illustrative table of potential interactions is provided below.

| Potential Interaction Type | Functional Group on Compound | Potential Amino Acid Residue in Target |

| Ionic Interaction/Salt Bridge | Guanidinium | Aspartate, Glutamate |

| Hydrogen Bonding | N-Hydroxy, Guanidinium | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic/van der Waals | 4-Methoxyphenyl | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

Receptor Binding and Modulation Studies

The interaction of this compound with cellular receptors is another avenue for its potential biological activity. Guanidine-containing compounds have been identified as ligands for various receptors. nih.govnih.gov

Quantitative Receptor Binding Assays

Quantitative receptor binding assays are essential to determine the affinity of a ligand for a specific receptor. researchgate.net To date, no such data has been published for this compound. A hypothetical dataset for a receptor binding assay is presented below to illustrate the type of information that would be generated.

| Receptor Target | Ligand Concentration (nM) | Specific Binding (%) | Calculated Ki (nM) |

| Hypothetical Receptor X | 1 | 95 | 50 |

| 10 | 80 | ||

| 50 | 50 | ||

| 100 | 30 | ||

| 500 | 10 |

Allosteric Modulation Investigations

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity for its endogenous ligand. nih.gov Guanidine derivatives have been investigated as allosteric modulators of certain receptors. acs.org There is no information available to suggest that this compound acts as an allosteric modulator. Investigations into this possibility would require specific functional assays in the presence of a known orthosteric ligand.

Interaction with Nucleic Acids and Other Biological Macromolecules

The guanidinium group, which is positively charged at physiological pH, is known to interact with negatively charged macromolecules such as nucleic acids. nih.govnih.govsci-hub.se This interaction is primarily electrostatic, involving the phosphate (B84403) backbone of DNA and RNA. nih.gov

Studies on various guanidine derivatives have demonstrated their ability to bind to DNA, potentially altering its secondary structure. nih.govacs.org The planar aromatic portion of this compound could intercalate between the base pairs of DNA, while the cationic guanidinium group could interact with the phosphate backbone, leading to a stable complex. Such interactions could have significant implications for cellular processes like DNA replication and transcription. However, it must be reiterated that these are potential interaction modes based on the behavior of similar compounds, and have not been experimentally verified for this compound.

Cellular Pathway Modulation (In Vitro at Molecular Level)

While specific studies on the pathway modulation by this compound are lacking, the introduction of any bioactive small molecule can lead to cellular stress and the activation of compensatory pathways.

Chemical stressors can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. nih.govnih.govresearchgate.net This typically results in a general decrease in protein secretion through the conventional pathway. nih.govnih.govresearchgate.net However, the secretion of a select group of proteins, including certain chaperones, can be paradoxically increased during ER stress. nih.govnih.govresearchgate.net If this compound were to induce ER stress, it could potentially lead to a similar dysregulation of the secretome. The precise nature of this dysregulation would depend on the specific cellular targets of the compound and the ensuing stress response.

In fungal cells, the cell wall is a dynamic structure that responds to environmental insults. nih.govnews-medical.net Chemical compounds, particularly those with aromatic moieties, can induce cell wall stress, triggering the cell wall integrity (CWI) pathway. nih.govnih.govapsnet.org This signaling cascade leads to the transcriptional regulation of genes involved in cell wall synthesis and remodeling to fortify the structure. nih.gov Given the presence of the 4-methoxyphenyl group, it is plausible that this compound could perturb the fungal cell wall, leading to the activation of the CWI pathway. This remains a hypothetical mechanism that would require experimental validation in a suitable fungal model system.

Structure Activity Relationship Sar and Structure Target Relationship Studies

Impact of the N-Hydroxy Moiety on Activity and Selectivity

The N-hydroxy group is a critical functional group in a variety of biologically active compounds, often conferring unique properties related to metal chelation, hydrogen bonding, and redox activity. In the context of N-hydroxyguanidines, this moiety is pivotal for their interaction with metalloenzymes. For instance, the N-hydroxy group can act as a mimic of the natural substrate or as a direct inhibitor by coordinating with the metal ions in the enzyme's active site.

The presence of the N-hydroxy moiety in guanidine-containing compounds has been shown to be crucial for the inhibition of enzymes like nitric oxide synthase (NOS) and arginase. ijpsonline.com The hydroxyl group on the guanidine (B92328) nitrogen allows for specific interactions within the active site that are not possible with the parent guanidine. This can lead to enhanced potency and, in some cases, selectivity for different enzyme isoforms. The binding mode of N-alkyl-N'-hydroxyguanidines to neuronal nitric oxide synthase (nNOS) reveals that the OH-substituted guanidine nitrogen can act as a hydrogen source for the active ferric-superoxy species, a key step in the catalytic reaction. nih.gov This highlights the direct involvement of the N-hydroxy group in the biochemical mechanism of action.

Role of the 4-Methoxyphenyl (B3050149) Substituent in Pharmacophore Design

The 4-methoxyphenyl group in N-Hydroxy-N''-(4-methoxyphenyl)guanidine plays a significant role in defining its pharmacophoric properties, influencing its binding affinity, selectivity, and pharmacokinetic profile. The methoxy (B1213986) group at the para position of the phenyl ring is an electron-donating group, which can modulate the electronic environment of the entire molecule.

In the design of various pharmacophores, the 4-methoxyphenyl moiety is often utilized to:

Enhance Binding Affinity: The methoxy group can participate in hydrogen bonding with specific residues in the target's binding pocket. Its lipophilic character can also contribute to favorable hydrophobic interactions.

Improve Selectivity: The size, shape, and electronic nature of the 4-methoxyphenyl group can provide a better fit for the target receptor over other related receptors, thus enhancing selectivity.

Modulate Pharmacokinetics: The presence of the methoxy group can influence the metabolic stability of the compound. For example, it can be a site for O-demethylation by cytochrome P450 enzymes, which is a critical consideration in drug design.

Studies on related compounds, such as N-(4-methoxyphenyl)pentanamide, a simplified derivative of albendazole, have shown that this moiety contributes to favorable drug-like properties, including good gastrointestinal absorption and the ability to permeate the blood-brain barrier. nih.gov

Guanidine Core Modifications and Their Effects on Biological Interactions

The guanidine group is a highly basic functional group that is protonated at physiological pH, allowing it to form strong ionic interactions and a network of hydrogen bonds with biological targets. Modifications to this core structure can have profound effects on the compound's biological activity.

Key modifications and their typical effects include:

Alkylation/Arylation: Substitution on the guanidine nitrogens can alter the steric bulk, lipophilicity, and hydrogen bonding capacity of the molecule. For instance, N,N'-disubstituted guanidines have been explored as modulators of neurotransmitter release.

Cyclization: Incorporating the guanidine moiety into a cyclic system can restrict its conformational flexibility, potentially leading to higher affinity and selectivity for a specific target.

Acylation: The introduction of an acyl group can modulate the basicity and hydrogen bonding pattern of the guanidine core.

The guanidinium (B1211019) group is a common feature in many natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and cardiovascular effects. Its ability to interact with multiple sites on a target makes it a privileged scaffold in medicinal chemistry.

Comparative Analysis of this compound Analogues

The systematic modification of the this compound structure provides valuable insights into its SAR. By comparing the biological activities of its analogues, researchers can identify the key structural features required for optimal potency and selectivity.

A study on novel N-hydroxyguanidine derivatives as potential anticancer and antiviral agents revealed that altering the lipophilic/hydrophilic balance, as well as the electronic and steric properties through substitution, significantly impacts their activity. magtech.com.cn The introduction of different aromatic or heterocyclic aldehydes to the core structure led to compounds that were about 10-fold more active than hydroxyurea (B1673989) and hydroxyguanidine against cultured L1210 cells. magtech.com.cn

For a direct comparison, consider the following hypothetical data table illustrating the impact of substituents on the phenyl ring on the inhibitory activity against a specific enzyme, such as arginase.

| Compound Name | Substituent (R) | IC₅₀ (µM) |

| N-Hydroxy-N''-(phenyl)guanidine | H | 15.2 |

| N-Hydroxy-N''-(4-chlorophenyl)guanidine | 4-Cl | 8.5 |

| This compound | 4-OCH₃ | 5.1 |

| N-Hydroxy-N''-(4-nitrophenyl)guanidine | 4-NO₂ | 22.7 |

This table is for illustrative purposes and based on general SAR principles; specific experimental data for this series may vary.

This hypothetical data suggests that an electron-donating group like methoxy at the para-position enhances the inhibitory activity, while an electron-withdrawing group like nitro decreases it. The chloro substituent shows an intermediate effect. Such analyses are crucial for the rational design of more potent and selective analogues.

Pre Clinical in Vitro Biological Activity Profiles

Anti-inflammatory Effects in Cellular Models

No studies were identified that investigated the anti-inflammatory effects of N-Hydroxy-N''-(4-methoxyphenyl)guanidine in cellular models. Consequently, there is no information on its potential to modulate inflammatory pathways, such as the inhibition of nitric oxide (NO) or prostaglandin (B15479496) production. Although other complex molecules with anti-inflammatory properties exist, none correspond to the specified compound. nih.govmdpi.commdpi.com

Antitumor and Cytotoxic Potency in Cell Lines

Information regarding the in vitro antitumor activity or cytotoxic potency of this compound against cancer cell lines is not available. There are no published IC50 values or descriptions of its effects on cell proliferation or apoptosis for any cancer cell line. Studies on the cytotoxicity of other guanidine-based compounds cannot be attributed to this specific molecule. nih.govnih.gov

Other Investigational In Vitro Biological Activities

Antiglycation ActivityNo research could be found that assesses the in vitro antiglycation activity of this compound. There is no evidence to suggest it has been tested for its ability to inhibit the formation of advanced glycation end-products (AGEs).

Despite a comprehensive search of scientific literature, no specific in vitro studies detailing the antioxidant or α-amylase inhibitory properties of the chemical compound this compound were found.

As a result, the requested article with detailed research findings and data tables for the following sections cannot be generated:

7.4.2. Antioxidant Properties. 7.4.3. Enzyme-specific Inhibition (e.g., α-Amylase).

General information on related substance classes, such as guanidine (B92328) and methoxyphenyl derivatives, suggests a potential for biological activity. Guanidine-containing compounds are known for a wide range of pharmacological effects, and methoxyphenyl moieties are present in various biologically active molecules. However, without direct experimental evidence on this compound, any discussion of its specific antioxidant or enzyme-inhibiting capabilities would be purely speculative and would not adhere to the required scientifically accurate and data-driven format.

Further experimental research is required to determine the in vitro biological activity profile of this compound.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies

The exploration of N-Hydroxy-N''-(4-methoxyphenyl)guanidine's potential is intrinsically linked to the ability to synthesize it and its analogs efficiently and with high purity. While established methods exist for the synthesis of guanidine-containing compounds, ongoing research is focused on developing more advanced and versatile synthetic strategies.

One reported synthesis for the related compound, N-(4-methoxyphenyl)guanidine, involves the reaction of p-anisidine (B42471) with cyanamide (B42294) in water, catalyzed by scandium(III) trifluoromethanesulfonate (B1224126) at 100°C for 48 hours. chemicalbook.com This method provides a foundational approach, but future research will likely focus on milder reaction conditions, improved yields, and the development of stereoselective synthesis for more complex derivatives.

The modification of the guanidine (B92328) group itself is a key area for the development of advanced synthetic methodologies. nih.gov Techniques for the selective alkylation or acylation of the guanidine moiety can lead to a diverse library of compounds with potentially modulated biological activities. nih.gov For instance, the use of pre-functionalized guanidinylating reagents allows for the introduction of various substituents onto the guanidine core structure. nih.gov These advanced methods will be crucial for creating derivatives of this compound with tailored properties.

Future synthetic strategies may also explore flow chemistry and solid-phase synthesis to enable high-throughput screening of compound libraries. These technologies can accelerate the discovery of new derivatives with enhanced potency and selectivity. The development of novel catalysts for guanidine synthesis is another active area of research that could provide more efficient and environmentally friendly routes to this compound and related compounds. ineosopen.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and compound design. nih.govspringernature.com These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound and to design novel analogs with optimized properties.

Machine learning models can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable profiles. springernature.com This predictive capability can significantly reduce the time and cost associated with preclinical development. By integrating AI and ML into the design-make-test-analyze cycle, researchers can more efficiently navigate the complex landscape of chemical synthesis and biological testing. springernature.com

The table below illustrates potential applications of AI and ML in the design of this compound analogs.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Models | Algorithms that create new data, such as novel molecular structures. nih.gov | Design of novel this compound derivatives with predicted high affinity for specific targets. |

| Predictive Modeling | Machine learning models trained to predict biological activity and physicochemical properties. springernature.com | Rapidly screen virtual libraries of analogs for desired properties, prioritizing synthetic efforts. |

| Scaffold Hopping | Identifying new core structures (scaffolds) that maintain similar biological activity. springernature.com | Discovering new chemical classes that mimic the pharmacophore of this compound. |

| Polypharmacology Design | Designing compounds that can interact with multiple therapeutic targets. nih.gov | Engineering dual-target inhibitors based on the this compound scaffold for complex diseases. |

Exploration of Novel Molecular Targets

While the precise molecular targets of this compound are not yet fully elucidated, the broader class of guanidine-containing compounds has been shown to interact with a wide range of biological molecules. mdpi.comnih.gov This suggests that this compound and its derivatives could have therapeutic potential across various diseases through interaction with novel molecular targets.

Research into related compounds provides clues for potential areas of investigation. For instance, certain guanidine derivatives have been identified as inhibitors of GABA transporters, suggesting a possible role in neurological disorders. nih.gov Others have shown activity as antagonists at NMDA receptor subtypes, which are implicated in a variety of neurological conditions. nih.gov Furthermore, the guanidine moiety is a common feature in compounds targeting bacterial membranes, indicating potential as antimicrobial agents. nih.gov

The exploration of novel molecular targets for this compound could involve a combination of computational and experimental approaches. Molecular docking studies can be used to screen this compound against a panel of known protein structures to identify potential binding partners. High-throughput screening assays can then be employed to experimentally validate these computational predictions.

The table below summarizes potential molecular targets for this compound based on the activity of related compounds.

| Potential Molecular Target Class | Rationale based on Related Compounds | Potential Therapeutic Area |

| Ion Channels | Guanidinium (B1211019) groups are known to interact with ion channels. | Neurological disorders, cardiovascular diseases |

| G-Protein Coupled Receptors (GPCRs) | The guanidine moiety can mimic the side chain of arginine, a key residue in many peptide ligands for GPCRs. nih.gov | Various, including metabolic and inflammatory diseases |

| Enzymes | The basic nature of the guanidine group can facilitate interactions with acidic residues in enzyme active sites. mdpi.com | Infectious diseases, cancer |

| Nucleic Acids | Guanidinium groups can form hydrogen bonds with the phosphate (B84403) backbone of DNA and RNA. nih.gov | Antiviral, anticancer therapies |

Expanding the Scope of Guanidine-Based Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The guanidine functional group, with its unique chemical properties, is an attractive moiety for the design of such probes. rsc.org this compound, with its potential for modification, could serve as a valuable scaffold for the development of novel chemical probes.

By incorporating reporter groups, such as fluorescent tags or biotin, onto the this compound structure, researchers can create probes for visualizing and isolating its molecular targets. These probes would be instrumental in target identification and validation studies, providing direct evidence of the compound's mechanism of action.

Furthermore, photoaffinity labeling probes based on this scaffold could be developed. These probes can form a covalent bond with their target protein upon photoactivation, allowing for the irreversible labeling and subsequent identification of the binding partner. This technique is particularly powerful for identifying transient or low-affinity interactions that are difficult to capture with other methods.

The development of guanidine-based chemical probes derived from this compound could also contribute to a broader understanding of the roles of guanidine-interacting proteins in health and disease. These tools would enable researchers to probe the "guanidinome," the collection of all proteins that interact with guanidine-containing molecules, opening up new avenues for therapeutic intervention. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Hydroxy-N''-(4-methoxyphenyl)guanidine?

- Methodology : The compound can be synthesized via nucleophilic substitution using N,N-dimethyl-N',N'-methylphenyl-chloroformamidinium chloride and 4-methoxyaniline in acetonitrile, followed by neutralization with aqueous NaOH. Post-synthesis, extraction with diethyl ether and recrystallization from acetonitrile yields pure crystalline product .

- Key Considerations : Ensure stoichiometric control of 4-methoxyaniline and use inert conditions to prevent oxidation of the methoxy group.

Q. How is the crystal structure of this compound determined, and which software tools are essential?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves radiation sources (e.g., Mo-Kα), followed by structure solution using SHELXS/SHELXD and refinement via SHELXL . For visualization and analysis, OLEX2 integrates workflows for structure validation and reporting .

- Example Parameters : Bond lengths (C1–N3 = 1.2889 Å, C1–N2 = 1.408 Å) and angles (N1–C1–N2 = 115.10°) are critical for validating geometry .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodology : Start with in vitro assays targeting guanidine-related pathways, such as enzyme inhibition (e.g., nitric oxide synthase) or receptor binding. Use structure-activity relationship (SAR) studies, focusing on the methoxyphenyl and hydroxyguanidine motifs .

- Data Interpretation : Compare IC₅₀ values with known guanidine derivatives to assess potency.

Advanced Research Questions

Q. How do non-classical hydrogen bonds influence the crystal packing of this compound?

- Analysis : SC-XRD reveals C–H···O interactions between the methoxy oxygen and methyl hydrogens, forming centrosymmetric dimers. These interactions stabilize the crystal lattice along the [101] direction .

- Methodological Insight : Use Hirshfeld surface analysis in CrystalExplorer to quantify intermolecular contacts and validate packing motifs.

Q. What deviations from ideal trigonal geometry are observed in the guanidine core, and what are their implications?

- Structural Anomalies : The CN₃ plane deviates from ideal trigonal geometry, with bond angles ranging from 115.10° to 125.61°. This distortion suggests partial double-bond character in C1–N3 (1.2889 Å) and delocalized electron density .

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare experimental vs. theoretical bond parameters and assess resonance effects.

Q. How can researchers address contradictions in toxicity and ecological data for this compound?

- Data Gaps : While acute toxicity (oral LD₅₀: Category 4) and irritation hazards are documented , ecological parameters (biodegradability, bioaccumulation) remain unstudied .

- Mitigation Strategy : Conduct OECD 301/310 tests for biodegradability and use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to predict ecotoxicity until empirical data is available.

Q. What refinements are required for modeling methyl group rotation in crystallographic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.